molecular formula C6H3F3INO B15055978 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine

Cat. No.: B15055978
M. Wt: 288.99 g/mol
InChI Key: KAJMYBQYIIHPGH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine (CAS 1803838-44-9) is a valuable halogenated pyridine building block in medicinal and synthetic chemistry. This air-stable compound, with the molecular formula C6H3F3INO and a molecular weight of 288.99, is recognized for its role in the safe and efficient synthesis of acyl fluorides . It functions as a key precursor in palladium-catalyzed fluoro-carbonylation reactions of aryl, vinyl, and heteroaryl iodides, serving as a stable, solid surrogate for toxic and unstable gaseous formyl fluoride (F-C(=O)H) . This method enables the direct introduction of a "fluoro-carbonyl" (F-C=O) moiety, allowing for the high-yield generation of acyl fluorides which are versatile intermediates for a wide range of carbonyl-containing compounds . The tolerance of this reagent for various functional groups makes it suitable for the late-stage functionalization of complex molecules, including bioactive derivatives . Furthermore, the resulting acyl fluorides can be readily transformed into amides, ketones, and other high-value products, demonstrating significant synthetic utility in drug discovery and development . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

2-(difluoromethoxy)-6-fluoro-3-iodopyridine

InChI

InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H

InChI Key

KAJMYBQYIIHPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1I)OC(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine typically involves the introduction of the difluoromethoxy group, the fluoro group, and the iodo group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to introduce the difluoromethoxy group. The use of advanced difluoromethylation reagents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Palladium-Catalyzed Fluoro-Carbonylation

The iodine atom at position 3 enables palladium-mediated carbonylative coupling. In a protocol optimized for aryl iodides, Pd(TFA)₂ (1 mol%) and Xantphos (1.5 mol%) in DMF at 70°C facilitate fluoro-carbonylation with 2-(difluoromethoxy)-5-nitropyridine (2 ), yielding acyl fluorides (Fig. 1A). Key findings include:

  • Yield : Up to 97% when reagents are added sequentially (Pd catalyst first, followed by 2 and CsF) .

  • Mechanism : Oxidative addition of Pd(0) into the C–I bond generates aryl-Pd(II) intermediate I , which reacts with in situ-generated formyl fluoride from 2 to produce acyl fluorides .

Table 1 : Optimized conditions for Pd-catalyzed fluoro-carbonylation

ParameterOptimal ValueYield (%)
Pd CatalystPd(TFA)₂97
LigandXantphos97
BaseCsF (1.5 equiv)97
Temperature70°C97

Transition Metal-Mediated Trifluoromethylation

The C–I bond undergoes Cu/Pd-mediated trifluoromethylation using reagents like ClCF₂CO₂Me or FSO₂CF₂CO₂Me. Industrial-scale examples include:

  • Conditions : CuI (1.5–20 mol%), KF (1.1 equiv), NMP/DMF at 90–120°C .

  • Outcome : Substitution of iodine with CF₃, achieving multi-kilogram scale for pharmaceutical intermediates .

Cross-Coupling Reactions

The iodine substituent participates in diverse cross-coupling reactions:

Suzuki-Miyaura Borylation

Ir-catalyzed C–H borylation of CF₃-pyridines (analogous systems) proceeds regioselectively at the α-position under [Ir(OMe)(cod)]₂ (3 mol%) and dtbpy (6 mol%) in cyclohexane at 100°C . For 2-(difluoromethoxy)-6-fluoro-3-iodopyridine:

  • Expected reactivity : Borylation at position 4 (γ to iodine) due to steric and electronic effects of substituents.

  • Typical yield : 72–89% for analogous CF₃-pyridines .

Table 2 : Borylation outcomes for CF₃-pyridines

SubstrateProductYield (%)
2,3-bis(CF₃)pyridine5-BPin derivative85
4-CF₃-2-chloropyridine6-BPin derivative69

Stille and Negishi Couplings

Pd(PPh₃)₄ or Pd₂(dba)₃ catalyzes coupling with organostannanes or organozinc reagents, replacing iodine with aryl/alkyl groups.

Stability and Byproduct Formation

  • Thermal decomposition : Prolonged storage in CDCl₃ at RT eliminates HF from fluorinated intermediates, forming pyridines (e.g., 72–91% yields for analogous 3-fluoro-3,6-dihydropyridines → pyridines) .

  • Byproducts : Competing Heck-type coupling or homocoupling observed in Pd-mediated reactions without optimized ligand ratios .

Scientific Research Applications

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine 2-OCHF₂, 6-F, 3-I C₆H₃F₃INO 313.00 (calc.) Pharmaceutical intermediate (inferred) -
6-Difluoromethoxy-2-methoxy-3-(trifluoromethyl)pyridine 2-OCH₃, 6-OCHF₂, 3-CF₃ C₈H₆F₅NO₂ 267.14 Agrochemical applications (e.g., pesticide intermediates)
6-(Difluoromethoxy)pyridin-3-amine 6-OCHF₂, 3-NH₂ C₆H₆F₂N₂O 160.12 Building block for kinase inhibitors or antiviral agents
2-Fluoro-6-methylpyridine 2-F, 6-CH₃ C₆H₆FN 125.12 Solvent or reagent in organic synthesis
2-Amino-6-(trifluoromethyl)pyridine 2-NH₂, 6-CF₃ C₆H₅F₃N₂ 162.11 Ligand in catalytic systems or metal-organic frameworks

Key Findings:

Substituent Effects on Reactivity and Stability: The difluoromethoxy group (-OCHF₂) in the target compound and its analogs (e.g., 6-(Difluoromethoxy)pyridin-3-amine) enhances metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) groups, as demonstrated in pantoprazole synthesis . Iodine at position 3 introduces significant molecular weight (313.00 g/mol) and polarizability, which may improve halogen bonding in drug-receptor interactions compared to lighter halogens (e.g., fluorine) or non-halogen substituents (e.g., -NH₂ in ).

Analytical Characterization :

  • Compounds with trifluoromethyl (-CF₃) or iodine substituents (e.g., 6-Difluoromethoxy-2-methoxy-3-(trifluoromethyl)pyridine ) are typically analyzed via LCMS and HPLC, as seen in the synthesis of complex spirocyclic compounds (m/z 853.0–867.0, retention times 1.31–1.37 minutes) . These methods ensure purity and structural fidelity, critical for pharmaceutical intermediates.

Applications :

  • Pharmaceuticals : The target compound’s iodine and difluoromethoxy groups align with trends in kinase inhibitor design, where halogen atoms improve binding affinity .
  • Agrochemicals : Trifluoromethyl-substituted pyridines (e.g., 6-Difluoromethoxy-2-methoxy-3-(trifluoromethyl)pyridine ) are prevalent in herbicides due to their resistance to environmental degradation.

Biological Activity

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethoxy and iodine groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

The molecular formula of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is C7H5F3NC_7H_5F_3N with a molecular weight of approximately 257.02 g/mol. The difluoromethoxy group contributes to its lipophilicity and hydrogen bonding capabilities, which are crucial for binding interactions with biological macromolecules.

Research indicates that compounds containing difluoromethoxy groups can enhance binding affinity to various biological targets. This is primarily due to the increased hydrogen bond donor ability, which improves interactions with proteins and enzymes compared to non-fluorinated analogs . The presence of iodine may also contribute to unique electronic properties that affect the compound's reactivity and selectivity towards specific biological pathways.

Enzyme Inhibition

Studies have shown that 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases, which are critical in cancer cell proliferation . This inhibition can lead to altered signaling pathways that may induce apoptosis in malignant cells.

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study focusing on AML, derivatives of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine were evaluated for their ability to induce differentiation in leukemia cells. The results indicated that these compounds could upregulate markers such as CD11b, suggesting a potential therapeutic role in AML treatment .
  • Tubulin Binding : Another investigation revealed that the compound acts as a tubulin disruptor, affecting microtubule dynamics and leading to differentiation in AML cells. This mechanism highlights its potential as a novel therapeutic agent targeting cytoskeletal components .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for fluoro-carbonylation reactions has been effective in synthesizing this compound from readily available precursors .
  • Optimization Studies : Various reaction conditions have been optimized to increase yield and selectivity, demonstrating the versatility of palladium-catalyzed methodologies in producing fluorinated pyridine derivatives .

Comparative Analysis

To better understand the biological activity of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine, we can compare it with similar compounds:

Compound NameStructure FeaturesUnique Properties
5-Iodo-2-methoxypyridineIodine on pyridine; methoxy groupLower bioactivity due to less electronegative substituents
2-DifluoromethoxypyridineDifluoromethoxy group; no iodineIncreased hydrogen bond donor ability
5-Fluoro-2-iodopyridineFluoro group instead of difluoromethoxy; iodineDifferent electronic properties affecting reactivity

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